molecular formula C14H19FN2O2 B1529734 Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 912846-57-2

Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B1529734
CAS No.: 912846-57-2
M. Wt: 266.31 g/mol
InChI Key: YKXRKPVVUCTORJ-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides, thiols, or amines to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halides (e.g., NaI), thiols (e.g., thiourea), amines (e.g., methylamine) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield primary or secondary amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the combination of its tetrahydroisoquinoline core, fluorine atom, and tert-butyl ester group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

tert-butyl 6-amino-5-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-10-9(8-17)4-5-11(16)12(10)15/h4-5H,6-8,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXRKPVVUCTORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Reactant of Route 2
Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Reactant of Route 3
Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Reactant of Route 5
Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Reactant of Route 6
Tert-butyl 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

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